Mechanistic Shift: From Dual COX to Potent LOX Inhibition
Deoxyketoprofen is quantitatively defined by its distinct inhibitory profile against key enzymes in the arachidonic acid cascade. Unlike its parent drug ketoprofen and its active enantiomer dexketoprofen, which are characterized by their potent COX-1/COX-2 inhibition, deoxyketoprofen is reported as a potent lipoxygenase (LOX) inhibitor with substantially reduced activity against cyclooxygenase (COX) [1]. This represents a class-level functional divergence from classical arylpropionic acid NSAIDs. Direct head-to-head quantitative IC50 values for deoxyketoprofen on LOX enzymes are not available in the public domain [2].
| Evidence Dimension | Primary Molecular Target (Mechanism of Action) |
|---|---|
| Target Compound Data | Potent lipoxygenase (LOX) inhibitor; inhibits COX to a lesser extent. |
| Comparator Or Baseline | Ketoprofen: Potent COX-1/COX-2 inhibitor (COX-1 IC50 0.105 µM; COX-2 IC50 0.123 µM [3]) |
| Quantified Difference | Qualitative shift in primary inhibitory activity from COX to LOX. |
| Conditions | Enzymatic assays (inferred from MeSH classification [1]) |
Why This Matters
This functional shift mandates the use of deoxyketoprofen for studies focused on LOX-mediated inflammation and leukotriene pathways, where ketoprofen would be an inappropriate control.
- [1] Medical University of Lublin. (n.d.). Deoxyketoprofen - MeSH Concept M0014961. View Source
- [2] PubMed. (2022). Table 4: COX Inhibition IC50 Values. Data from King et al., 2010. View Source
- [3] King, J. N., et al. (2010). In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib. American Journal of Veterinary Research, 71(4), 416-422. View Source
